Mercury gluconate

Description

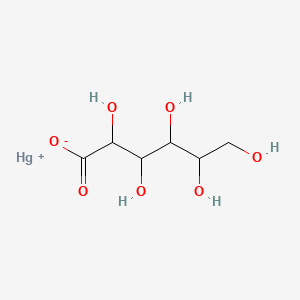

Structure

3D Structure of Parent

Properties

CAS No. |

63937-14-4 |

|---|---|

Molecular Formula |

C6H11HgO7 |

Molecular Weight |

395.74 g/mol |

IUPAC Name |

mercury(1+);2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.Hg/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1 |

InChI Key |

AEKAZOFCTWJJCL-UHFFFAOYSA-M |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Hg+] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Hg+] |

Other CAS No. |

63937-14-4 |

physical_description |

Mercury gluconate appears as a white powder. Toxic by inhalation and by ingestion. |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Mercury Gluconate Complexes

Chemical Synthesis Routes from Gluconic Acid Precursors

The primary route for synthesizing mercury gluconate involves the reaction of a mercury salt with gluconic acid or its salt form, sodium gluconate. The purity of the gluconic acid precursor is a critical factor that directly influences the quality of the final mercury gluconate complex.

A common method for preparing the gluconic acid precursor is through the controlled crystallization of D-glucono-δ-lactone from a concentrated aqueous solution of gluconic acid. This process typically involves concentrating the gluconic acid solution to approximately 80% strength under a vacuum at temperatures below 70°C. Seeding this concentrated solution with D-glucono-δ-lactone crystals induces crystallization. The resulting lactone crystals are then separated, washed, and dried to yield a pure precursor that can be hydrolyzed to gluconic acid for the synthesis of mercury gluconate.

An alternative approach involves the oxidation of various sugars, such as glucose, using oxidizing agents like mercury(II) oxide. chemcess.comepa.gov This reaction yields gluconic acid, which can then be used in the synthesis of mercury gluconate. chemcess.comepa.gov

Reaction Pathways for Mercury(II) Gluconate Formation

The most direct method for forming mercury(II) gluconate is the reaction of a mercuric salt, such as mercury(II) chloride, with gluconic acid or sodium gluconate in an aqueous solution. This reaction is typically conducted under mild conditions, with temperatures ranging from room temperature to a gentle heat of 25-50°C, and at a neutral to slightly acidic pH. The mercury(II) ions complex with the gluconate ions to form the desired mercury(II) gluconate.

Another documented pathway involves the reaction of mercury(II) oxide with D-gluconic acid in an aqueous solution. researchgate.net This reaction has been shown to produce a binuclear mercury complex. researchgate.net The resulting product is a chelate structure where each mercury atom is coordinated with two oxygen atoms: one from the carboxyl group and another from the hydroxyl group at the second carbon atom of the gluconic acid molecule. researchgate.net

The table below summarizes the key aspects of these reaction pathways.

| Reactants | Reaction Conditions | Product Characteristics | Reference |

| Mercury(II) salt (e.g., HgCl₂) + Gluconic acid/Sodium gluconate | Aqueous solution, Neutral to slightly acidic pH, 25-50°C | Mercury(II) gluconate complex | |

| Mercury(II) oxide + D-gluconic acid | Aqueous solution | Binuclear mercury(II) gluconate complex, chelate structure | researchgate.net |

Targeted Synthesis of Specific Mercury(II)-Gluconate Stoichiometries

The stoichiometry of mercury(II)-gluconate complexes can be controlled by adjusting the molar ratio of the reactants. Research has shown that different stoichiometries, such as 1:1 and 1:2 (metal:ligand), can be formed. researchgate.netnih.gov

For instance, reacting mercury(II) oxide with D-gluconic acid at a molar ratio of 1:2 has been utilized to synthesize the binuclear complex Hg₂(C₆H₁₁O₇)₂. researchgate.net In other systems involving metal-gluconate complex formation, the stoichiometry has been a subject of investigation. For example, in studies with other divalent metal ions, both 1:1 and 1:2 complexes have been identified. researchgate.net The formation of specific stoichiometries is also influenced by the pH of the solution.

The following table outlines examples of targeted stoichiometries in metal-gluconate systems.

| Metal Ion | Ligand | Molar Ratio (Metal:Ligand) | Resulting Complex Stoichiometry | Reference |

| Hg(II) | D-gluconic acid | 1:2 | Hg₂(C₆H₁₁O₇)₂ (binuclear) | researchgate.net |

| Hg(II) | Glutathione | 1:1 and 1:2 | 1:1 and 1:2 complexes | nih.gov |

| Pb(II) | DMSA | 1:1 and 1:2 | 1:1 and 1:2 complexes | researchgate.net |

Optimization of Reaction Conditions for Complex Isolation

The successful isolation of mercury gluconate complexes relies on the careful optimization of several reaction and post-reaction conditions. These include temperature, pH, solvent choice, and purification methods.

Temperature and pH: The synthesis of mercury(II) gluconate is typically carried out under mild temperature conditions, ranging from 25°C to 50°C, to prevent degradation of the complex. The pH of the reaction mixture is generally maintained in the neutral to slightly acidic range.

Purification and Isolation: Following the reaction, the mercury gluconate complex is often isolated through filtration or crystallization. The isolated product is then washed to remove any unreacted starting materials and impurities. Drying the purified complex under controlled conditions is essential to prevent oxidation or degradation. For analytical purposes, purification steps may include precipitation, filtration, and drying under a controlled atmosphere.

Crystallization: The crystallization process itself can be optimized to yield a pure, crystalline product rather than an amorphous one. For the precursor D-glucono-δ-lactone, this involves concentrating the gluconic acid solution to about 80% strength at a temperature below 70°C and then continuing the evaporation at a lower temperature (40-45°C) under vacuum after seeding. google.com While this specific example pertains to the precursor, the principles of controlled concentration and temperature can be applied to the crystallization of the final mercury gluconate product. google.comgoogle.com

The table below provides a summary of optimized conditions for isolation.

| Parameter | Optimized Condition | Purpose | Reference |

| Temperature | 25-50°C | Prevent complex degradation | |

| pH | Neutral to slightly acidic | Promote desired reaction pathway | |

| Isolation Method | Filtration or Crystallization | Separate the product from the reaction mixture | |

| Purification | Washing, Precipitation | Remove impurities and unreacted materials | |

| Drying | Controlled atmosphere, Moderate temperature | Prevent oxidation and degradation | |

| Crystallization | Controlled concentration and temperature | Obtain a pure, crystalline product | google.comgoogle.comgoogle.com |

Iii. Coordination Chemistry of Mercury Ii Gluconate Systems

Ligand Properties of Gluconate in Mercury(II) Complexation

Gluconate is a versatile ligand due to the presence of a carboxylate group and multiple hydroxyl groups along its carbon chain. researchgate.net These functional groups can participate in the coordination of metal ions, including mercury(II).

The primary mode of gluconate binding to mercury(II) involves chelation, where the ligand binds to the metal ion at multiple points, forming a stable ring structure. Research suggests that the D-gluconate anion can bind to the Hg(II) ion through one of the carboxylate oxygen atoms (O-1) and the oxygen atom of the hydroxyl group at the C-2 position. cdnsciencepub.comresearchgate.net This interaction results in the formation of a five-membered chelate ring, a common and stable arrangement in coordination chemistry.

While the binding through O-1 and O-2 is consistently proposed, the involvement of other hydroxyl groups in chelation to mercury(II) is less defined in the available literature. However, in studies of related metal-gluconate complexes, such as with cadmium(II), binding has been suggested to occur through the carboxylate O-1 and the hydroxyl groups at both the C-2 and C-3 positions. cdnsciencepub.comresearchgate.net This suggests the potential for varied chelation modes in mercury(II)-gluconate complexes as well. The chelation can be described as monodentate, bidentate, or polydentate depending on the number of donor atoms from the gluconate ligand that bind to the mercury center. mdpi.com

Table 1: Potential Metal-Binding Groups in Gluconate for Mercury(II) Complexation

| Functional Group | Atom | Potential Role in Coordination |

| Carboxylate | Oxygen (O-1) | Primary binding site |

| Hydroxyl | Oxygen (O-2) | Participates in chelation with the carboxylate group |

| Hydroxyl | Oxygen (O-3) | Possible involvement in chelation |

| Hydroxyl | Other chain positions | Potential for further coordination |

Studies on the adsorption of mercury(II) by biopolymers containing functional groups similar to gluconate show a marked increase in metal uptake as the pH rises. For instance, in the presence of chloride ions, significant adsorption of mercury(II) begins at a pH greater than 3 and reaches a maximum at pH 6. researchgate.net This behavior indicates that the formation of stable mercury(II)-gluconate complexes is favored in less acidic to neutral conditions. At lower pH values, the protonation of the carboxylate and hydroxyl groups would compete with mercury(II) for the binding sites, leading to lower complex stability. researchgate.netscielo.org.bo The stability of metal-ligand complexes, in general, is influenced by the basicity of the ligand, with greater basicity often leading to more stable complexes.

Chelation Modes and Metal-Binding Groups

Structural Elucidation of Mercury(II)-Gluconate Complexes

The isolation and structural characterization of mercury(II)-gluconate complexes are crucial for understanding their chemical nature. Various techniques, including elemental analysis, spectroscopy, and X-ray diffraction, have been employed to elucidate the structure of these compounds.

Several forms of mercury-gluconate complexes have been reported in the literature, indicating a diversity in their stoichiometry. One study reports the isolation of a complex with the formula Hg(d-gluconate)OH . Another isolated solid salt has been identified as Hg(D-gluconate)₂ . cdnsciencepub.comresearchgate.net

Interestingly, the reaction of mercury(II) oxide with D-gluconic acid in a 1:2 molar ratio in an aqueous solution has been found to yield a binuclear mercury(I) complex, Hg₂(C₆H₁₁O₇)₂ . researchgate.net In this complex, each mercury atom is chelated by a gluconate ligand. researchgate.net This suggests that redox reactions can occur under certain conditions, leading to the reduction of mercury(II) to mercury(I). The stoichiometry of mercury complexes can also be influenced by the presence of other ligands, with both 1:1 and 1:2 metal-to-ligand ratios being common. researchgate.netnih.gov

Table 2: Reported Isolated Forms of Mercury-Gluconate Complexes

| Compound | Stoichiometry (Hg:Gluconate) | Mercury Oxidation State |

| Hg(d-gluconate)OH | 1:1 (with hydroxide) | +2 |

| Hg(D-gluconate)₂ | 1:2 | +2 |

| Hg₂(C₆H₁₁O₇)₂ | 2:2 (1:1) | +1 |

The coordination number and geometry of mercury(II) are known to be flexible, with coordination numbers ranging from 2 to 10 having been observed in various complexes. nih.govresearchgate.net For tetracoordinated mercury(II) complexes, geometries can range from tetrahedral to square planar, with distorted tetrahedral arrangements being common. nih.govresearchgate.net

In the context of mercury(II)-gluconate complexes, a coordination number of four has been proposed for the Hg(II) ion in the Hg(D-gluconate)₂ salt. cdnsciencepub.comresearchgate.net This would involve the mercury ion being bound to two gluconate anions, with each anion acting as a bidentate ligand. cdnsciencepub.com In such a case, a distorted tetrahedral or a disphenoidal (seesaw) geometry would be expected. nih.govresearchgate.net In the binuclear mercury(I) complex, Hg₂(C₆H₁₁O₇)₂, each mercury atom is connected to two oxygen atoms from a gluconate ligand. researchgate.net

In the solid state, metal-gluconate complexes can exhibit aggregation through various intermolecular interactions. For the zinc group metal-D-gluconate salts, it has been suggested that aggregation occurs through bridging carboxylate (OCO⁻) groups of the sugar anions. cdnsciencepub.comresearchgate.net This type of bridging can lead to the formation of polymeric structures. cdnsciencepub.com

While specific studies on the aggregation patterns of pure mercury(II)-gluconate complexes are not detailed in the provided search results, the behavior of related compounds suggests that hydrogen bonding involving the numerous hydroxyl groups of the gluconate ligands would also play a significant role in the crystal packing. Furthermore, intermolecular contacts, such as mercury-halogen interactions in halide-containing complexes, are known to influence the aggregation state, leading to the formation of dimers or other supramolecular assemblies. nih.govresearchgate.netrsc.org In mercury(II) complexes with other ligands, intermolecular interactions like C-H···N hydrogen bonds, C-H···S hydrogen bonds, π-π interactions, Hg···N interactions, and S···S interactions have been observed to stabilize the crystal structures and lead to the formation of three-dimensional supramolecular networks. science.gov

Coordination Number and Geometry Analysis

Spectroscopic Characterization Techniques in Elucidating Coordination

A suite of spectroscopic techniques is indispensable for elucidating the coordination modes and structural intricacies of mercury(II)-gluconate complexes. These methods provide detailed insights into the electronic and geometric environment of the mercury center and the conformation of the gluconate ligand upon complexation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of mercury(II)-gluconate complexes in solution. researchgate.net Analysis of ¹H, ¹³C, and ¹⁹⁹Hg NMR spectra offers valuable information on the binding sites of the gluconate ligand and the coordination geometry of the mercury ion.

¹H and ¹³C NMR: In the ¹H and ¹³C NMR spectra of mercury(II)-gluconate complexes, shifts in the resonance signals of the gluconate protons and carbons upon coordination to the Hg(II) ion can identify the specific hydroxyl and carboxylate groups involved in binding. researchgate.netresearchgate.net For instance, studies on related metal-gluconate systems have shown that broadening and changes in the chemical shifts for C-1, C-2, and C-4 suggest the involvement of the carboxylate group and the hydroxyl groups at C-2 and C-4 in coordination. cdnsciencepub.com The interaction of the Hg(II) ion with the gluconate ligand can lead to noticeable changes in the chemical shifts of the carbon atoms, particularly C1 (carboxylate) and the adjacent C2 (bearing a hydroxyl group), indicating their direct involvement in the chelation. researchgate.net

¹⁹⁹Hg NMR: The ¹⁹⁹Hg nucleus, with a spin of I=1/2, provides a direct probe into the electronic environment of the mercury center. huji.ac.ilnorthwestern.edu The chemical shift of ¹⁹⁹Hg is highly sensitive to the coordination number and the nature of the coordinating ligands, spanning a very wide range of over 4300 ppm. northwestern.edunih.gov This sensitivity allows for the differentiation between various coordination geometries. For example, a significant difference in chemical shift of over 1200 ppm has been observed between tetrahedral and octahedral mercury(II) complexes. nih.gov In mercury(II)-gluconate systems, the ¹⁹⁹Hg chemical shift would be indicative of the specific oxygen atoms from the gluconate ligand that are coordinated to the mercury ion. Two-bond ¹H-¹⁹⁹Hg couplings, typically in the range of 100 to 270 Hz, can further refine the structural assignment. huji.ac.il While dimethylmercury (B1214916) has historically been used as a reference standard, safer alternatives are now being employed. researchgate.netnih.gov

Table 1: General NMR Parameters for Mercury Isotopes northwestern.edu

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Relative Sensitivity (¹H=1.00) |

|---|---|---|---|

| ¹⁹⁹Hg | 16.87 | 1/2 | 5.67 x 10⁻³ |

| ²⁰¹Hg | 13.18 | 3/2 | 1.44 x 10⁻³ |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups of the gluconate ligand that participate in coordination with the mercury(II) ion. The vibrational frequencies of the carboxylate (COO⁻) and hydroxyl (OH) groups are particularly sensitive to complexation.

Upon coordination of the gluconate ligand to the Hg(II) center, characteristic shifts in the IR absorption bands are observed. A key indicator of coordination through the carboxylate group is the change in the symmetric and asymmetric stretching vibrations of the COO⁻ group. For instance, in a study of an Al-gluconate complex, the IR spectral data was consistent with coordination through the carboxylate group, with the gluconate anion acting as a monodentate ligand. researchgate.net In mercury(II)-gluconate complexes, similar analysis of the carboxylate stretching frequencies can confirm the involvement of this group in binding. Furthermore, changes in the position and shape of the broad O-H stretching band can indicate the participation of the hydroxyl groups in the coordination sphere of the mercury ion. researchgate.net

Table 2: Indicative IR Frequencies for Functional Group Coordination

| Functional Group | Typical Frequency Range (cm⁻¹) (Uncoordinated) | Expected Shift upon Coordination to Hg(II) |

|---|---|---|

| Carboxylate (asymmetric stretch) | ~1610-1550 | Shift to lower or higher frequency |

| Carboxylate (symmetric stretch) | ~1420-1300 | Shift to lower or higher frequency |

| C=O (of carboxylic acid) | ~1760-1690 | Disappearance and replacement by carboxylate stretches |

| O-H (hydroxyl stretch) | ~3600-3200 (broad) | Broadening and shift to lower frequency |

Ultraviolet-Visible (UV-Vis) spectroscopy can provide insights into the electronic transitions within the mercury(II)-gluconate complex. Of particular importance are the Ligand-to-Metal Charge Transfer (LMCT) bands. An LMCT transition involves the transfer of an electron from a ligand-based orbital to a metal-based orbital. libretexts.org In the case of mercury(II)-gluconate, the oxygen lone pairs of the carboxylate and hydroxyl groups of the gluconate ligand are the electron donors, and the empty orbitals of the Hg(II) ion are the acceptors.

These LMCT bands are typically intense and can be used to study the formation and stoichiometry of the complex in solution. libretexts.orgnih.gov Spectrophotometric titrations, where the absorbance at the LMCT wavelength is monitored as a function of the ligand-to-metal ratio, can be employed to determine the stability constants of the formed complexes. For some mercury(II)-thiolate complexes, LMCT bands have been observed in the range of 230-310 nm. psu.edu Similar intense absorptions would be expected for mercury(II)-gluconate, confirming the coordination and providing information on the electronic structure of the complex.

While a specific crystal structure for mercury(II) gluconate was not found in the provided search results, studies on related compounds provide valuable insights. For example, a binuclear mercury(I) complex with gluconic acid, Hg₂(C₆H₁₁O₇)₂, was found to have a chelate structure where each mercury atom is coordinated to two oxygen atoms: one from the carboxylate group and one from the hydroxyl group at the second carbon atom of the gluconate molecule. researchgate.netresearchgate.net It is plausible that Hg(II) would also form a chelate complex with gluconate, possibly being four-coordinate by binding to the carboxylate oxygen and an adjacent hydroxyl oxygen from two separate gluconate anions. researchgate.net In the solid state, these complexes can form extended structures, such as coordination polymers, through bridging ligands. acs.org

Table 3: Potential Coordination Parameters from X-ray Crystallography

| Parameter | Description | Expected Findings for Hg(II)-Gluconate |

|---|---|---|

| Coordination Number | Number of atoms directly bonded to the central Hg(II) ion. | Likely 4 or 6, depending on the stoichiometry and crystal packing. |

| Coordination Geometry | The spatial arrangement of the coordinating atoms (e.g., tetrahedral, octahedral). | Distorted geometries are common for mercury complexes. |

| Bond Lengths | The distances between the Hg(II) ion and the coordinating oxygen atoms. | Provides information on the strength of the coordinate bonds. |

| Bond Angles | The angles between the coordinate bonds. | Defines the shape of the coordination polyhedron. |

| Ligand Conformation | The three-dimensional shape of the gluconate ligand upon coordination. | The flexible gluconate chain can adopt various conformations. |

Iv. Advanced Analytical Speciation of Mercury Gluconate

Methodologies for Species Separation

The initial step in speciation analysis is the physical separation of the target analyte, mercury gluconate, from other potential mercury compounds in a sample. Hyphenated chromatographic techniques are the cornerstone of this process.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile and thermally unstable compounds dissolved in a liquid mobile phase, making it theoretically well-suited for the analysis of water-soluble mercury salts like mercury gluconate. vulcanchem.comfrontiersin.org The separation is achieved by injecting a sample into a column packed with a stationary phase. As the mobile phase carries the sample through the column, different compounds travel at different speeds based on their physical and chemical interactions with the stationary phase, leading to their separation. frontiersin.org

For mercury species, reversed-phase (RP) chromatography is commonly employed, often using a C18 column. spectroscopyonline.commdpi.com The mobile phase is critical and is often amended with complexing agents, such as sulfur-containing compounds like L-cysteine or 2-mercaptoethanol, to facilitate the sharp separation of different mercury species like inorganic mercury (Hg²⁺) and methylmercury (B97897) (MeHg⁺). spectroscopyonline.commdpi.comingeniatrics.com It is hypothesized that such conditions could also effectively separate the mercury gluconate complex.

The eluent from the HPLC column is directed into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The ICP-MS nebulizes the liquid, and the resulting aerosol is dried and sent into a high-temperature argon plasma (around 6,000–10,000 K). The plasma atomizes and ionizes the mercury atoms from the gluconate species. The mass spectrometer then separates these ions based on their mass-to-charge ratio, providing highly specific and sensitive detection of mercury. frontiersin.orgacs.org This coupling, known as HPLC-ICP-MS, allows for the quantification of individual mercury compounds as they elute from the column. acs.org The versatility and sensitivity of HPLC-ICP-MS make it a powerful tool for the speciation of mercury compounds. acs.orgfiu.edu

Table 1: Illustrative HPLC-ICP-MS Conditions for Mercury Speciation Analysis

| Parameter | Condition | Purpose |

| HPLC Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on polarity. Suitable for organomercury compounds. |

| Mobile Phase | 0.1% (w/v) L-cysteine, 5 mM NH₄H₂PO₄, 4% (v/v) Methanol | L-cysteine acts as a complexing agent to improve peak shape and resolution of mercury species. |

| Flow Rate | 1.0 mL/min | Controls the speed of separation and analysis time. |

| Injection Volume | 20 µL | Volume of sample introduced for analysis. |

| ICP-MS Detection | Monitor isotope ²⁰²Hg | Specific mass-to-charge ratio for quantifying mercury. |

This table presents typical conditions used for the separation of common mercury species like inorganic mercury and methylmercury. These parameters would serve as a starting point for developing a specific method for mercury gluconate.

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. metrohm.com Since mercury gluconate is a non-volatile salt, it cannot be directly analyzed by GC. gnomio.com Therefore, a chemical derivatization step is mandatory to convert it into a volatile and thermally stable analogue. metrohm.comresearchgate.net This process typically involves alkylation, such as ethylation using sodium tetraethylborate (NaBEt₄) or propylation, which transforms ionic mercury species into volatile compounds like diethylmercury (B1204316) or dipropylmercury. metrohm.comoaepublish.com It is presumed that the mercury ion from mercury gluconate would react similarly.

Once derivatized, the sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium, argon) transports the vaporized analytes through a long, thin capillary column. econference.io Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.

The separated, derivatized mercury compounds then enter the ICP-MS for sensitive and element-specific detection, as described previously. metrohm.com GC-ICP-MS is renowned for its exceptionally low detection limits, often reaching the femtogram (fg) level, making it ideal for ultra-trace analysis. metrohm.com Alternatively, a standard Mass Spectrometer (MS) can be used as a detector, which identifies compounds based on their mass and fragmentation patterns. econference.io

Table 2: Common Derivatization Agents for Mercury Speciation by GC

| Derivatizing Agent | Target Analyte | Derivative Formed |

| Sodium tetraethylborate (NaBEt₄) | Inorganic Hg(II), Methylmercury | Diethylmercury, Ethylmethylmercury |

| Sodium tetrapropylborate (NaBPr₄) | Inorganic Hg(II), Methylmercury | Dipropylmercury, Methylpropylmercury |

| Phenylmagnesium chloride | Inorganic Hg(II) | Diphenylmercury |

This table illustrates common agents used to make non-volatile mercury species suitable for GC analysis. A similar agent would be required for the analysis of mercury gluconate.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (ICP-MS)

Detection and Quantification of Mercury Gluconate Species

Following separation, highly sensitive and selective detectors are required to quantify the trace levels at which mercury compounds are often found.

Atomic Fluorescence Spectrometry (AFS) is an extremely sensitive technique for mercury detection. mdpi.comresearchgate.net The method is based on the principle of cold vapor generation. spectroscopyonline.com After separation (e.g., by HPLC), the eluent containing the mercury species is mixed with a strong reducing agent, such as stannous chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄). spectroscopyonline.comresearchgate.net This reaction reduces the mercury ions (Hg²⁺) from the mercury gluconate to volatile elemental mercury (Hg⁰). spectroscopyonline.com

An inert gas, like argon, purges the elemental mercury vapor from the solution into a detection cell. researchgate.net Inside the cell, a high-intensity mercury vapor lamp irradiates the atoms with UV light at their specific excitation wavelength (253.7 nm). The mercury atoms absorb this energy and are excited to a higher energy state. As they return to their ground state, they re-emit light (fluoresce) at the same wavelength. This emitted fluorescence is measured by a detector, typically positioned at a 90-degree angle to the excitation source to minimize background noise. researchgate.net The intensity of the fluorescence is directly proportional to the concentration of mercury in the sample, allowing for quantification at parts-per-trillion (ppt) levels. mdpi.com

Cold-Vapor Atomic Absorption Spectrometry (CV-AAS) is another well-established and highly sensitive detection method for mercury. news-medical.netnih.gov Similar to AFS, it relies on the chemical reduction of mercury ions to elemental mercury vapor (Hg⁰). nih.gov The sample digest or the eluent from a chromatographic system is treated with a reducing agent to generate Hg⁰ vapor. nih.gov

The vapor is then swept by a carrier gas into a quartz absorption cell placed in the light path of an atomic absorption spectrophotometer. news-medical.netnih.gov A mercury hollow cathode lamp emits light at the characteristic wavelength of 253.7 nm. nih.gov As the mercury vapor passes through the cell, the ground-state mercury atoms absorb this light. news-medical.net According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of mercury atoms in the cell. CV-AAS is a robust and selective technique widely recommended by regulatory bodies for total mercury determination. nih.gov When coupled with a separation technique like HPLC, it can be used for speciation analysis.

As a detector, ICP-MS offers unparalleled performance for both total elemental analysis and speciated analysis when coupled with a separation technique. frontiersin.orgacs.org Its primary advantage is its ability to detect specific isotopes of an element, providing exceptional selectivity and minimizing interferences. agriculturejournals.cz

For total elemental mercury analysis, a sample containing mercury gluconate would be subjected to aggressive acid digestion to break down the gluconate component and convert all mercury into inorganic Hg²⁺ ions in solution. This solution is then introduced into the ICP-MS.

For speciation, ICP-MS serves as the detector for HPLC or GC. acs.orgmetrohm.com As the separated mercury species, including mercury gluconate, exit the chromatographic column, they are introduced into the argon plasma. The plasma's intense heat effectively destroys the molecular structure of the compound (e.g., the gluconate ligand), leaving behind ionized mercury atoms. agriculturejournals.cz The mass spectrometer then detects and quantifies these mercury ions based on their mass-to-charge ratio (e.g., ²⁰²Hg). Because the ICP-MS detects the element itself, its response is independent of the original chemical form of the mercury, making it a universal and equimolar detector for all mercury species. agriculturejournals.cz This characteristic, combined with its high sensitivity, allows for accurate quantification of each species separated by the chromatographic system. acs.org

Table 3: Comparison of Detection Limits for Advanced Analytical Techniques

| Technique | Analyte Example | Typical Detection Limit (Water) | Reference |

| HPLC-ICP-MS | Methylmercury (MeHg⁺) | 0.49 - 0.74 ng/L | |

| HPLC-VGAFS | Inorganic Mercury (Hg²⁺) | 0.48 ng/g (in sediment) | researchgate.net |

| CV-AAS | Total Mercury | ~1-5 ng/L | news-medical.net |

| CV-AFS | Total Mercury | ~0.2 ng/L | researchgate.net |

| GC-ICP-MS | Methylmercury (MeHg⁺) | 2 pg/L |

Note: Detection limits are highly dependent on the sample matrix, instrument configuration, and specific method parameters. These values are representative of performance for common mercury species and provide a benchmark for the expected sensitivity for mercury gluconate.

Cold-Vapor Atomic Absorption Spectrometry (CV-AAS)

Sample Pretreatment Strategies for Organomercury Speciation

The primary goals of sample pretreatment are to liberate organomercury compounds from the sample matrix, remove interfering substances, and concentrate the analytes to detectable levels. The selection of a specific strategy is highly dependent on the sample type (e.g., water, soil, biological tissue) and the specific organomercury species of interest.

Extraction is a key step to separate organomercury compounds from the sample matrix. The choice between liquid-liquid and solid-phase extraction depends on factors like sample volume, analyte concentration, and the required level of sample cleanup.

Liquid-Liquid Extraction (LLE): This traditional technique involves the partitioning of organomercury compounds between two immiscible liquid phases. mdpi.com Typically, an aqueous sample containing the analyte is mixed with an organic solvent. mdpi.com Organomercury compounds, often after conversion to a more hydrophobic form (e.g., halides), are preferentially transferred to the organic phase. tandfonline.com While effective, LLE can be time-consuming and require large volumes of potentially hazardous organic solvents. mdpi.com

A more recent advancement is Liquid-Liquid-Liquid Microextraction (LLLME) , a miniaturized version of LLE that uses significantly less solvent. mdpi.com In LLLME, analytes are extracted from a donor solution into a small volume of an organic solvent, and then back-extracted into an acceptor solution. mdpi.com This technique offers high enrichment factors and is considered more environmentally friendly. nih.gov Hollow-fiber LLLME is a notable modification used for the determination of organomercury compounds. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. frontiersin.org It utilizes a solid sorbent material, packed into a cartridge or disk, to selectively retain organomercury compounds from a liquid sample passed through it. frontiersin.orgnih.gov The retained analytes are then eluted with a small volume of a suitable solvent. nih.gov SPE offers several advantages, including high recovery rates, reduced solvent consumption, and the ability to handle a wide range of sample matrices. frontiersin.orgresearchgate.net

A variation of SPE is Solid-Phase Microextraction (SPME) , which uses a fused silica (B1680970) fiber coated with a polymeric stationary phase. acs.orgacs.org The fiber is exposed to the sample (or its headspace), where organometallic compounds are adsorbed. acs.org The analytes are then thermally desorbed directly into the analytical instrument, such as a gas chromatograph. acs.orgacs.org SPME is a solvent-free technique that combines extraction and preconcentration into a single step. acs.orgnih.gov

Table 1: Comparison of Extraction Techniques for Organomercury Speciation

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids. mdpi.com | Selective adsorption onto a solid sorbent. frontiersin.orgnih.gov |

| Solvent Consumption | High. mdpi.com | Low. frontiersin.org |

| Sample Volume | Large. | Flexible, can be large. |

| Enrichment Factor | Moderate. | High. frontiersin.org |

| Automation Potential | Low. | High. |

| Common Sorbents | N/A | C18, C60 fullerene, ion-exchange resins. frontiersin.orgnih.gov |

| Advantages | Simple, well-established. mdpi.com | High efficiency, less solvent, automation. frontiersin.org |

| Disadvantages | Time-consuming, large solvent volumes, emulsion formation. mdpi.com | Sorbent cost, potential for matrix effects. |

For solid samples like sediments, soils, and biological tissues, the organomercury compounds must first be released from the matrix through digestion or leaching.

Acid Digestion and Leaching: This is one of the most common methods for extracting organomercury species from solid samples. vliz.be It typically involves treating the sample with a strong acid, such as hydrochloric acid, often in combination with other reagents like potassium bromide and copper sulfate. vliz.betandfonline.com The acid helps to break down the sample matrix and release the bound mercury compounds. vliz.be Microwave-assisted acid digestion can accelerate this process, but care must be taken to avoid decomposition of the organomercury species. shu.ac.uk

Alkaline Digestion: This method uses a strong base, such as potassium hydroxide (B78521) (KOH) or tetramethylammonium (B1211777) hydroxide (TMAH) in methanol, to dissolve the sample matrix and release organomercury compounds. vliz.betandfonline.com Alkaline digestion is particularly effective for biological tissues and can be gentler than acid digestion, helping to preserve the integrity of the organomercury species. vliz.beiaea.org However, for sediment samples, it can co-extract high levels of organic matter, which may interfere with subsequent analysis. vliz.be

Supercritical Fluid Extraction (SFE): SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govnih.gov By modifying the pressure and temperature, the solvating power of the supercritical fluid can be tuned. nih.gov For the extraction of charged species like mercury ions, a chelating agent is often added to form a neutral complex that is soluble in the supercritical fluid. nih.govacs.org Methanol is also frequently used as a modifier to enhance extraction efficiency. nih.govrsc.org SFE offers the advantage of being fast and using non-toxic, inexpensive solvents, but requires specialized equipment. tandfonline.com

Table 2: Overview of Digestion and Leaching Procedures for Organomercury from Solid Samples

| Procedure | Reagents | Typical Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Leaching | Hydrochloric acid (HCl), Nitric acid (HNO3), H2SO4/KBr/CuSO4. vliz.betandfonline.com | Sediments, soils, foodstuffs. vliz.be | Effective for releasing bound species. vliz.be | Risk of species transformation (e.g., demethylation). uni-corvinus.hu |

| Alkaline Digestion | Potassium hydroxide (KOH), Tetramethylammonium hydroxide (TMAH). vliz.betandfonline.com | Biological tissues, fish. vliz.bepsu.edu | Generally preserves species integrity. vliz.be | Can co-extract interfering organic matter from sediments. vliz.be |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2, often with a modifier (e.g., methanol) and a chelating agent. nih.govnih.govacs.org | Sediments, soils, biological materials. nih.govnih.gov | Fast, environmentally friendly, tunable selectivity. tandfonline.comnih.gov | Requires specialized high-pressure equipment. |

Extraction Techniques (Liquid-Liquid, Solid Phase Extraction)

Challenges in Organomercury Speciation Analysis

Despite advancements in analytical techniques, the speciation analysis of organomercury compounds remains a formidable task fraught with challenges that can affect the accuracy and reliability of the results.

One of the most significant challenges is the potential for species transformation during sample collection, storage, and preparation. frontiersin.orguni-corvinus.hu Organomercury compounds can be converted to other mercury forms (e.g., demethylation of methylmercury to inorganic mercury) or vice versa (methylation of inorganic mercury). vliz.beacs.org These transformations can be induced by changes in pH, temperature, or exposure to certain chemical reagents, leading to an inaccurate representation of the original species distribution in the sample. frontiersin.org

Contamination and analyte loss are also major concerns, particularly when dealing with the ultra-trace concentrations at which mercury species are often found in environmental samples. frontiersin.org Contamination can arise from sampling equipment, storage containers, and analytical reagents. frontiersin.org Conversely, the high volatility and tendency of some mercury species to adsorb to container surfaces can lead to significant analyte loss. frontiersin.org

The complexity of the sample matrix itself presents a substantial hurdle. uni-corvinus.hu Natural samples are intricate mixtures of organic and inorganic components that can interfere with the extraction and detection of target analytes. For instance, high levels of organic matter or sulfides co-extracted from sediments can complicate subsequent analytical steps. vliz.be

Furthermore, achieving complete extraction of organomercury species from solid matrices without causing their degradation is a delicate balance. vliz.be Aggressive extraction methods may yield high recoveries but also risk altering the chemical form of the analyte. vliz.be

Finally, the lack of a sufficient number of certified reference materials (CRMs) for a wide variety of matrices and organomercury compounds hinders the validation of new analytical methods and the ability to ensure data quality and comparability between different laboratories.

V. Environmental Chemical Transformations of Mercury Gluconate

Abiotic Transformation Mechanisms in Aquatic and Terrestrial Systems

Once introduced into aquatic or terrestrial environments, mercury gluconate is subject to non-biological chemical reactions that are fundamental to its environmental pathway. The mercury ion can dissociate from the gluconate ligand, entering a cycle of redox reactions and complexation with other environmental components.

The speciation of mercury, which dictates its toxicity and transport, is heavily influenced by redox (reduction-oxidation) reactions. mdpi.com Mercury exists in several oxidation states, primarily as elemental mercury (Hg(0)), mercurous mercury (Hg(I)), and mercuric mercury (Hg(II)). wikipedia.org Mercury gluconate contains mercury in the mercuric (Hg(II)) state.

In aquatic systems, Hg(II) can be reduced to volatile elemental mercury (Hg(0)) or the less stable mercurous ion (Hg(I)). mdpi.comepa.gov This reduction can be driven by photochemical processes, where sunlight provides the energy for the reaction, often mediated by dissolved organic matter (DOM). nih.govresearchgate.net Two general mechanisms are proposed for the photoreduction of Hg(II)-DOM complexes: direct photolysis of the ligand and reduction by a photoproduced intermediate. researchgate.net Conversely, Hg(0) can be oxidized back to Hg(II) by radicals such as hydroxyl (OH•) and carbonate (CO3−•) radicals, particularly in sunlit surface waters. mdpi.com

Interestingly, research on the reaction between mercuric oxide and D-gluconic acid has shown that the gluconate itself can participate in redox chemistry, reducing the divalent mercury to its monovalent state, forming a binuclear Hg(I) complex. researchgate.net These reactions are critical as they control the amount of Hg(II) available for methylation and the potential for Hg(0) to be released from water bodies into the atmosphere. mdpi.com

Table 1: Key Redox Reactions of Mercury in the Environment

| Reaction Type | Reactant(s) | Product(s) | Environmental Significance |

| Reduction | Hg(II) + Reductants (e.g., DOM, photoproduced intermediates) | Hg(0) | Increases volatility and atmospheric transport. mdpi.comnih.gov |

| Reduction | Hg(II) + Gluconic Acid | Hg(I) | Can alter the subsequent transformation pathways of mercury. researchgate.net |

| Oxidation | Hg(0) + Oxidants (e.g., O3, radicals) | Hg(II) | Increases water solubility and availability for methylation. mdpi.comresearchgate.net |

| Disproportionation | Hg₂²⁺ (Hg(I)) | Hg(0) + Hg(II) | A reaction that interconverts mercury species. epa.gov |

In natural waters and soils, the mercuric ion (Hg(II)) released from mercury gluconate readily interacts with a vast array of substances. Hg(II) is highly reactive and has a strong affinity for binding with various ligands. ecotoxcentre.ch Dissolved organic matter (DOM) in aquatic systems plays a crucial role in mercury's fate by forming strong complexes with it. nih.gov This complexation, particularly with sulfur-containing functional groups within the organic matter, affects mercury's solubility, mobility, and bioavailability. nih.gov

The gluconate anion itself acts as a ligand. Studies show it coordinates with mercury through its carboxylate and hydroxyl groups. researchgate.net However, in a complex environmental matrix, it will compete with other naturally occurring ligands, such as thiols, sulfides, and humic substances, which often form even more stable complexes with mercury. nih.govnih.gov

Furthermore, both inorganic mercury and its organic complexes can adsorb onto suspended particulate matter in water or bind to soil particles. ecotoxcentre.chwho.int This process can remove mercury from the water column, leading to its accumulation in sediments. ecotoxcentre.ch Sediments, therefore, often act as a major sink for mercury in aquatic ecosystems. epa.govecotoxcentre.ch However, this mercury can be remobilized through changes in chemical conditions or biological activity. who.int

Redox Reactions Influencing Mercury Speciation

Biogeochemical Cycling and Ligand-Mediated Processes

The environmental transformation of mercury is not solely a chemical process; it is deeply intertwined with biological activities. The interplay between microbial processes and the chemical environment, particularly the presence of organic ligands, governs the biogeochemical cycle of mercury.

The most significant biotic transformation of mercury in the environment is its conversion to the highly toxic and bioaccumulative compound, methylmercury (B97897) (CH₃Hg⁺). ecotoxcentre.chminamataconvention.org The inorganic mercury (Hg(II)) from mercury gluconate is a substrate for this microbial process. epa.gov This conversion is primarily carried out by certain anaerobic microorganisms, including sulfate-reducing bacteria (SRB) and iron-reducing bacteria (DIRB), which are common in anoxic environments like sediments and wetlands. mdpi.comwikipedia.orgwhoi.edu

The genetic basis for mercury methylation has been identified, with the hgcA and hgcB genes being essential for the process in these anaerobic bacteria. mdpi.comwikipedia.org The rate of methylation is influenced by several environmental factors, as detailed in the table below.

Conversely, methylmercury can also be degraded back to inorganic mercury through a process called demethylation. mdpi.com This can occur biotically, mediated by mercury-resistant bacteria carrying the mer operon, or abiotically through photochemical reactions. mdpi.comresearchgate.net The net accumulation of methylmercury in an ecosystem is determined by the balance between methylation and demethylation rates. researchgate.net

Table 2: Factors Influencing Microbial Mercury Methylation

| Factor | Effect on Methylation Rate | Mechanism |

| Microbial Activity | Increases with higher activity | More active methylating bacteria (e.g., SRB, DIRB) lead to higher methylation. mdpi.comnih.gov |

| Temperature | Generally increases with temperature | Affects microbial metabolic rates. wikipedia.org |

| pH | Influential | Affects both microbial activity and mercury speciation. mdpi.comcapes.gov.br |

| Redox Conditions | Higher in anaerobic conditions | Methylating microbes are typically anaerobic. mdpi.comwikipedia.org |

| Organic Matter | Complex effects | Can provide food for microbes but also bind Hg(II), potentially reducing its bioavailability. nih.govmdpi.com |

| Sulfide (B99878) Levels | Inhibitory at high concentrations | High sulfide can precipitate Hg(II) as insoluble mercuric sulfide (HgS), making it unavailable for methylation. epa.govmdpi.com |

Organic ligands, including the gluconate ion and natural dissolved organic matter (DOM), are critical in controlling the mobilization and ultimate fate of mercury. nih.govscience.gov By forming soluble complexes with Hg(II), these ligands can prevent it from precipitating or adsorbing to sediments, thereby increasing its mobility in aquatic systems. nih.govwho.int For instance, organic matter can enhance the solubility of even highly insoluble compounds like mercuric sulfide. epa.gov

This increased mobility means that mercury can be transported over longer distances in rivers and groundwater. However, the effect of ligands on bioavailability is complex. While complexation can keep mercury in the water column, strong binding by certain types of DOM can also make the mercury less available for uptake by methylating microbes. nih.gov Therefore, the presence and character of organic ligands like gluconate are key variables in predicting how mercury from a contamination source will be distributed and whether it will be converted into its most toxic form. nih.gov

Microbial Mediation in Mercury Transformations (e.g., Methylation/Demethylation Pathways)

Atmospheric Chemical Interactions of Mercury Species and Organic Ligands

While mercury gluconate itself is a salt with low volatility, its transformation products can enter the atmosphere. noaa.gov The most important of these is elemental mercury (Hg(0)), which is volatile and can be transported globally in the atmosphere. wikipedia.orgecotoxcentre.ch

Once in the atmosphere, Hg(0) undergoes oxidation to gaseous Hg(II). wikipedia.orgmit.edu This oxidation is a critical step because Hg(II) is much more water-soluble and is readily removed from the atmosphere through wet (rain, snow) and dry deposition, leading to the contamination of remote ecosystems. mit.eduepa.gov Recent research suggests that atomic bromine is a primary oxidant of Hg(0) in the marine atmosphere, with radicals like NO₂ and HO₂ also playing a role. copernicus.org

Organic ligands are present in the atmosphere within aerosol particles and cloud droplets. copernicus.org The presence of organic compounds can influence atmospheric mercury chemistry. For example, aqueous-phase Hg(II)-organic complexes in aerosols and clouds can undergo photoreduction back to Hg(0). copernicus.org This reduction process can increase the atmospheric lifetime of mercury, allowing for longer transport before deposition. mdpi.comcopernicus.org Therefore, while mercury gluconate does not directly participate in atmospheric chemistry, the organic ligands resulting from its degradation, along with other atmospheric organics, can influence the redox cycling and deposition patterns of atmospheric mercury. copernicus.org

Vi. Computational Chemistry in Mercury Gluconate Research

Quantum Chemical Methodologies for Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of mercury gluconate. They allow for the detailed analysis of electron distribution, the nature of chemical bonds, and the energetic landscape of the molecule.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying mercury-containing compounds due to its favorable balance of accuracy and computational cost. numberanalytics.commdpi.com DFT calculations are instrumental in predicting and analyzing various aspects of mercury gluconate.

Structural Optimization and Bonding Analysis: DFT methods are used to predict the equilibrium geometry of mercury gluconate. For similar phenylmercury (B1218190) carboxylate complexes, calculations have shown that the C-Hg-O angles are approximately 174°. miljodirektoratet.no The Hg-O bond length in these carboxylates is around 2.15 Å. miljodirektoratet.no Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, reveals the charge distribution and nature of bonding. In phenylmercury carboxylates, the mercury atom carries a significant positive charge (around +1.1), while the carboxylate group has a net negative charge, indicating a highly ionic character in the Hg-O bond. miljodirektoratet.no

Vibrational Frequencies: Harmonic vibration frequencies can be calculated using DFT to aid in the interpretation of experimental infrared (IR) and Raman spectra.

Reaction Energetics: DFT is applied to calculate the energies of complexation and dissociation in solution, providing insights into the stability of mercury gluconate in different environments. miljodirektoratet.no For instance, DFT combined with a polarizable continuum solvent model (PCM) can be used to model structures and energetics in the aqueous phase. miljodirektoratet.noornl.gov DFT has been successfully used to study the interaction of Hg(II) with various ligands, including those with oxygen donor atoms similar to gluconate, to understand its speciation in biological and environmental systems. ornl.gov

| Parameter | Value | Reference |

| C-Hg-O Angle | ~174° | miljodirektoratet.no |

| Hg-C Bond Length | ~2.107 Å | miljodirektoratet.no |

| Hg-O Bond Length | ~2.15 Å | miljodirektoratet.no |

| NBO Charge on Hg | +1.1 | miljodirektoratet.no |

| NBO Charge on Carboxylate | -0.68 | miljodirektoratet.no |

For systems with complex electronic structures, such as those involving excited states or bond-breaking/formation, single-reference methods like DFT may be inadequate. Multiconfigurational methods, which describe the wavefunction as a combination of multiple electronic configurations, are more suitable in these cases.

Restricted Active Space Self-Consistent Field (RASSCF): The RASSCF method allows for a detailed description of the electronic structure by dividing the molecular orbitals into different subspaces. researchgate.net This is particularly important for heavy elements like mercury, where multiple electronic states can be close in energy.

Second-Order Perturbation Theory (RASPT2): To account for dynamic electron correlation, which is crucial for quantitative accuracy, second-order perturbation theory is often applied to the RASSCF wavefunction (RASPT2). acs.org This approach has been successfully used to study properties like binding energies and electronic spectra in transition-metal complexes. acs.org While direct RASSCF/RASPT2 studies on mercury gluconate are not prominent, these methods are vital for accurately describing photochemical processes and excited states in related mercury compounds, as demonstrated in studies of atmospheric mercury photochemistry. rsc.org The OpenMolcas software suite is a notable platform for performing such RASSCF/RASPT2 calculations. csic.es

The computational study of mercury presents unique challenges due to its high atomic number.

Relativistic Effects: Electrons in heavy atoms like mercury move at speeds that are a significant fraction of the speed of light, leading to substantial relativistic effects. numberanalytics.comwikipedia.org These effects cause a contraction of s and p orbitals and an expansion and destabilization of d and f orbitals. wikipedia.orgrsc.org For mercury, this relativistic contraction of the 6s orbital is so significant that it influences its physical and chemical properties, such as its low melting point and reluctance to form strong metallic bonds. wikipedia.orgrsc.org Neglecting relativity in calculations can lead to qualitatively incorrect predictions. For example, non-relativistic calculations predict a much higher melting point for mercury (82°C vs. the experimental -39°C). rsc.org Relativistic effects are also decisive in determining reaction mechanisms for mercury compounds. nih.gov

Basis Set Selection: To accurately model these phenomena, specialized basis sets are required. Relativistic Effective Core Potentials (RECPs) are commonly used for mercury. acs.org These replace the core electrons with a potential, reducing computational cost while implicitly including relativistic effects for the core and explicitly treating the valence electrons relativistically. acs.org Examples include the Stevens, Basch, and Krauss (SBK) and LANL2DZ basis sets. acs.org For higher accuracy, all-electron relativistic calculations can be performed using methods like the Zeroth-Order Regular Approximation (ZORA) or four-component Dirac-based approaches, often with large, flexible basis sets such as augmented correlation-consistent (aug-cc-pVTZ) types. numberanalytics.comjussieu.fr

Multiconfigurational Quantum Chemistry Approaches (e.g., RASSCF, RASPT2)

Modeling Coordination Geometries and Energetics

Quantum chemical calculations are essential for predicting the preferred coordination environment of the mercury(II) ion in mercury gluconate. As a d¹⁰ metal ion, Hg(II) does not have strong geometric preferences dictated by ligand field stabilization energy, leading to a wide variety of observed coordination numbers and geometries. researchgate.net

Coordination Number and Geometry: Computational studies on various mercury(II) halide and carboxylate complexes show coordination numbers ranging from two (linear) to higher numbers like four (tetrahedral or square planar) and even five or six. researchgate.netnih.govresearchgate.net The specific geometry is a subtle interplay of ligand size, charge, and intermolecular forces. For mercury(II) complexes with bidentate ligands, the geometry is often a distorted tetrahedron. nih.govresearchgate.net

Binding Energies: DFT can be used to calculate the binding energies of ligands to the mercury(II) ion. mdpi.com By comparing the binding energy of the gluconate ligand (with its multiple hydroxyl and a carboxylate donor groups) to that of simpler ligands like water or acetate, a thermodynamic profile for the stability of the complex can be established. Quantum chemical calculations have been used to dissect the relative binding free energies for a series of inorganic anion complexes of Hg²⁺, successfully recovering the experimentally observed preference for soft ligands. ornl.gov

| Coordination Number | Geometry | Typical Ligands/Comments | Reference |

| 2 | Linear | Common for Hg(I), but also seen with two-coordinate Hg(II) | researchgate.net |

| 4 | Distorted Tetrahedral | Frequently observed with bidentate or bulky monodentate ligands | nih.govresearchgate.net |

| 4 | Square Planar | Less common, but possible depending on ligand constraints | researchgate.net |

| 5 or more | Various (e.g., Trigonal Bipyramidal) | Can occur with polydentate ligands or in the solid state | researchgate.net |

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides a molecular-level picture of how chemical reactions involving mercury gluconate might occur.

Ligand Exchange Reactions: DFT calculations can elucidate the pathways for ligand exchange reactions, where a water molecule or another ligand is displaced by the gluconate anion. The calculations can identify transition state structures and determine the activation energy barriers for these processes.

Redox and Dissociation Pathways: The reactivity of mercury complexes is a topic of significant environmental and toxicological interest. Theoretical studies have investigated reaction mechanisms such as the methylation of Hg(II) and the protonolysis of the Hg-C bond in organomercurials. ornl.govnih.gov For instance, DFT cluster approaches were used to rule out a direct protonation mechanism for the enzyme MerB, instead supporting a two-step process. ornl.gov Similarly, quantum chemical methods are used to assess the potential for photoreduction of mercury minerals, providing a pathway for its release into the environment. nih.gov These approaches could be adapted to study the stability and degradation pathways of mercury gluconate under various conditions, such as changes in pH or exposure to light.

Vii. Emerging Research Directions and Interdisciplinary Perspectives

Novel Synthetic Routes for Mercury Gluconate Derivatives

The traditional synthesis of mercury gluconate involves the direct reaction of mercuric or mercurous salts with gluconic acid or sodium gluconate in an aqueous solution. This straightforward method typically proceeds under mild conditions, such as room temperature or gentle heating (25-50°C), and a neutral to slightly acidic pH. The resulting mercury gluconate can be isolated through filtration or crystallization.

However, the field is evolving beyond these conventional methods. Researchers are exploring innovative catalytic systems to improve the synthesis of gluconate salts, which could be adapted for mercury gluconate production. For instance, the use of heterogeneous non-metal catalysts based on methylene (B1212753) blue derivatives has shown promise in preparing gluconate salts with high efficiency and purity under ambient conditions. While primarily demonstrated for sodium gluconate, the underlying principles of catalytic oxidation and salt formation are adaptable for synthesizing mercury gluconate, potentially leading to higher yields and catalyst recyclability.

Another area of investigation involves the reaction of mercury(II) oxide with D-gluconic acid. A study where these were reacted in a 1:2 molar ratio resulted in the formation of a binuclear mercury(I) complex, Hg₂(C₆H₁₁O₇)₂. researchgate.net This suggests that the reaction can also induce a reduction of mercury(II) to mercury(I). researchgate.net Furthermore, the synthesis of organomercury compounds, in general, has seen various approaches, including the direct reaction of mercury with alkyl iodides and the use of Grignard reagents. libretexts.orgwikipedia.org These established organometallic reactions could potentially be adapted to create novel mercury gluconate derivatives with specific properties.

Advanced Spectroscopic and Structural Characterization Innovations

A deeper understanding of mercury gluconate's structure and behavior relies on sophisticated analytical techniques. The characterization of mercury compounds has moved beyond traditional methods to embrace a suite of advanced spectroscopic and spectrometric tools.

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has become a powerful technique for the speciation of mercury compounds. mdpi.comnih.gov This method allows for the separation and sensitive detection of different mercury species, which is crucial for understanding their distinct chemical properties and environmental fate. mdpi.comnih.gov Innovations in this area include the development of new stationary phases and mobile phases to improve separation efficiency and reduce analysis time. mdpi.com

Other key spectroscopic techniques employed in the study of metal complexes like mercury gluconate include:

Fourier-Transform Infrared Spectroscopy (FTIR) : Used to confirm the integrity of the gluconate ligand by identifying characteristic vibrational modes, such as the C=O stretch. mercury-training.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the chemical environment of atoms within the molecule, aiding in the elucidation of its solution-state structure. researchgate.netlew.ro

X-ray Diffraction : Essential for determining the solid-state structure of crystalline mercury gluconate and its derivatives, revealing details about bond lengths, bond angles, and crystal packing. researchgate.netlew.ro

High-Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy (HERFD-XAS) : An advanced synchrotron-based technique that offers high chemical sensitivity, providing information on the oxidation state and coordination environment of mercury in various samples, even at low concentrations. csic.es

These advanced methods, often used in combination, provide a comprehensive picture of the structural and electronic properties of mercury gluconate complexes.

Integration of Computational and Experimental Approaches for Mechanistic Understanding

The synergy between computational modeling and experimental studies is proving invaluable for unraveling the complex mechanisms involving mercury gluconate. Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, bonding, and reactivity of mercury compounds. stanford.edunih.govmdpi.com

Key areas where this integrated approach is being applied include:

Predicting Molecular Structures: DFT calculations can be used to model the three-dimensional structures of mercury gluconate and its derivatives, complementing experimental data from X-ray diffraction and NMR. stanford.edu

Understanding Reaction Mechanisms: Computational studies can map out the energy landscapes of chemical reactions, identifying transition states and intermediates. nih.govmdpi.com This is particularly useful for understanding the mechanisms of synthesis and degradation of mercury compounds.

Investigating Interactions with Biomolecules: Molecular docking simulations can predict how mercury gluconate might bind to proteins and other biological targets, providing insights into its potential biochemical effects. For instance, studies have explored the binding of mercury(II) to amino acid residues like cysteine and histidine in proteins. vulcanchem.com

Interpreting Spectroscopic Data: Theoretical calculations can help to interpret complex experimental spectra by simulating the spectroscopic properties of different possible structures.

By combining the predictive power of computational chemistry with the real-world data from experimental techniques, researchers can gain a more complete and nuanced understanding of the chemical and physical behavior of mercury gluconate.

Role of Gluconate in Mercury Biogeochemical Cycling and Remediation Strategies

The gluconate ligand can significantly influence the environmental behavior of mercury. The biogeochemical cycling of mercury is a complex process involving various chemical transformations and transport through different environmental compartments. csic.es The presence of organic ligands like gluconate can affect mercury's speciation, mobility, and bioavailability. researchgate.net

Emerging research in this area is exploring several key aspects:

Influence on Mercury Mobility: The formation of water-soluble mercury-gluconate complexes can enhance the mobility of mercury in soil and aquatic systems. vulcanchem.comresearchgate.net This is a critical consideration for predicting the environmental fate of mercury contamination.

Microbial Interactions: Some microorganisms can utilize gluconate as a carbon source. researchgate.net The interaction between these microbes and mercury in the presence of gluconate is an area of active research. It is possible that microbial metabolism of the gluconate ligand could alter the speciation and toxicity of the associated mercury. researchgate.netnih.gov For example, some bacteria possess genes (the mer operon) that confer resistance to mercury by reducing toxic ionic mercury (Hg²⁺) to the less toxic elemental mercury (Hg⁰). researchgate.netasm.org

Remediation Strategies: The complexing properties of gluconate could potentially be harnessed for environmental remediation. Chelating agents are sometimes used in soil washing techniques to extract heavy metals from contaminated soils. numberanalytics.com Further research is needed to determine if gluconate-based approaches could be effective and environmentally sound for mercury remediation. Conversely, understanding the role of gluconate in mobilizing mercury is crucial for developing effective containment strategies, such as stabilization techniques that aim to convert mercury into less mobile forms like mercury sulfide (B99878) (HgS). numberanalytics.commdpi.com

The study of the role of gluconate in mercury's environmental journey is essential for developing accurate environmental risk assessments and for designing innovative and effective remediation technologies.

Q & A

Basic: What are the primary safety protocols for handling mercury gluconate in laboratory settings?

Mercury gluconate is classified under UN 1637 as a hazardous material (Class 6.1: Toxic Substances) . Key protocols include:

- Containment : Use fume hoods and sealed containers to prevent inhalation or skin contact.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection.

- Waste Disposal : Follow institutional guidelines for mercury-containing waste, emphasizing neutralization and secure storage .

- Emergency Response : Use absorbent materials for spills and avoid aqueous rinsing to prevent contamination spread .

Basic: What analytical methods are recommended for quantifying mercury gluconate in aqueous solutions?

Validated methodologies include:

- Atomic Absorption Spectroscopy (AAS) : Direct measurement of mercury ions after acid digestion (e.g., HNO₃/H₂SO₄ digestion at 80°C for 1 hour) .

- High-Performance Liquid Chromatography (HPLC) : Paired with UV-Vis detection (λ = 254 nm) to separate gluconate complexes .

- Quality Control : Calibration curves using certified mercury gluconate standards (e.g., CAS 63937-14-4) and spike-recovery tests (target: 90–110% recovery) .

Advanced: How can researchers resolve contradictions in reported toxicological data for mercury gluconate?

Discrepancies often arise from variability in experimental design:

- Dose-Response Calibration : Standardize exposure models (e.g., in vitro cell lines vs. in vivo rodent studies) and document purity of compounds (≥98% by HPLC) .

- Contextual Factors : Account for pH-dependent stability of mercury gluconate (e.g., degradation above pH 7.0) and speciation analysis (Hg⁺ vs. Hg²⁺) .

- Meta-Analysis : Use systematic reviews to compare studies, highlighting confounders like coexposure to other heavy metals .

Advanced: What methodologies are used to study the long-term stability of mercury gluconate in biological matrices?

Advanced approaches include:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic AAS/HPLC analysis to track degradation .

- Speciation Mapping : Employ X-ray Absorption Near Edge Structure (XANES) spectroscopy to identify oxidation state changes in stored samples .

- Data Modeling : Apply Arrhenius kinetics to predict shelf-life under standard conditions (e.g., 25°C) .

Basic: How is mercury gluconate synthesized, and what purity benchmarks are critical for research use?

Synthesis typically involves:

- Reaction Protocol : Mercury(I) nitrate with sodium gluconate under nitrogen atmosphere to prevent oxidation, followed by vacuum filtration .

- Purity Validation : ≥95% purity via elemental analysis (Hg content: theoretical 54.2%) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm gluconate ligand integrity (C=O stretch at 1720 cm⁻¹) .

Advanced: How can mechanistic studies elucidate mercury gluconate’s interaction with cellular thiol groups?

Methodological frameworks:

- Competitive Binding Assays : Use glutathione (GSH) or cysteine as competitors, monitored via fluorescence quenching (e.g., ThioGlo-1 probe) .

- Computational Modeling : Molecular docking simulations (e.g., AutoDock Vina) to predict affinity for sulfhydryl-containing proteins .

- Redox Profiling : Measure intracellular ROS levels (e.g., DCFH-DA assay) post-exposure to correlate thiol depletion with oxidative stress .

Basic: What regulatory guidelines govern the international transport of mercury gluconate for collaborative research?

Comply with:

- IMDG Code : Package as "Mercury gluconate, 6.1, UN 1637" in water-resistant, UN-certified containers .

- Documentation : Include Safety Data Sheets (SDS) with toxicity data (LD₅₀: 37 mg/kg in rats) and emergency contact information .

Advanced: How do researchers address ethical and reproducibility challenges in mercury gluconate studies?

Best practices include:

- Pre-registration : Submit experimental protocols to platforms like Open Science Framework (OSF) to mitigate bias .

- Transparency : Report detailed methods (e.g., gluconate source, batch number) and raw data in supplementary materials .

- Ethical Review : Obtain approval for vertebrate studies, emphasizing 3R principles (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.